Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-
Brand Name: Vulcanchem
CAS No.: 148238-15-7
VCID: VC16844516
InChI: InChI=1S/C18H19N3O5/c1-3-4-5-6-7-21-14-10(12(22)9-13(26-2)15(14)23)8-11-16(21)19-18(25)20-17(11)24/h8-9H,3-7H2,1-2H3,(H,20,24,25)
SMILES:
Molecular Formula: C18H19N3O5
Molecular Weight: 357.4 g/mol

Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-

CAS No.: 148238-15-7

Cat. No.: VC16844516

Molecular Formula: C18H19N3O5

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy- - 148238-15-7

Specification

CAS No. 148238-15-7
Molecular Formula C18H19N3O5
Molecular Weight 357.4 g/mol
IUPAC Name 10-hexyl-8-methoxypyrimido[4,5-b]quinoline-2,4,6,9-tetrone
Standard InChI InChI=1S/C18H19N3O5/c1-3-4-5-6-7-21-14-10(12(22)9-13(26-2)15(14)23)8-11-16(21)19-18(25)20-17(11)24/h8-9H,3-7H2,1-2H3,(H,20,24,25)
Standard InChI Key HZKZULAASDGNSI-UHFFFAOYSA-N
Canonical SMILES CCCCCCN1C2=C(C=C3C1=NC(=O)NC3=O)C(=O)C=C(C2=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimido[4,5-b]quinoline backbone, a bicyclic system formed by fusing a pyrimidine ring (positions 4,5-b) to a quinoline scaffold. Four ketone groups (tetrone) occupy positions 2, 4, 6, and 9, while a methoxy (-OCH₃) substituent is located at position 8 and a hexyl (-C₆H₁₃) chain at position 10 . The molecular formula is C₁₈H₁₉N₃O₅, with a calculated molecular weight of 357.4 g/mol.

Physical Properties

PropertyValueSource
CAS Number148238-15-7
Molecular FormulaC₁₈H₁₉N₃O₅
Molecular Weight357.4 g/mol
Purity≥99%
Storage ConditionsSealed, air-resistant containers

Synthesis and Manufacturing

Synthetic Routes

Pyrimidoquinoline derivatives are commonly synthesized via multi-component reactions (MCRs) that condense quinoline precursors with pyrimidine-forming reagents. For 10-hexyl-8-methoxy derivatives, recent advancements highlight ultrasound-assisted synthesis as a preferred method. This technique leverages cavitation phenomena to enhance reaction rates and yields, reducing side-product formation compared to traditional thermal approaches.

Process Optimization

Key steps include:

  • Quinoline Core Functionalization: Introduction of the methoxy group at position 8 via nucleophilic aromatic substitution.

  • Alkylation: Attachment of the hexyl chain at position 10 using alkyl halides under basic conditions.

  • Pyrimidine Ring Formation: Cyclocondensation of amidine derivatives with diketones to construct the tetrone system.

Table 2: Comparison of Synthesis Methods

ParameterTraditional MethodUltrasound-Assisted Method
Reaction Time12–24 hours2–4 hours
Yield60–70%85–90%
Byproduct FormationModerateMinimal

Biological Activities and Mechanistic Insights

Hypothesized Targets

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDK4/6 has been proposed for related tetrones, suggesting potential anticancer applications.

  • Bacterial DNA Gyrase: Methoxy-substituted quinolines are known to disrupt bacterial DNA replication, hinting at antimicrobial uses.

Industrial and Research Applications

Pharmaceutical Development

The compound is marketed for research in oncology and infectious diseases, with suppliers emphasizing its use in high-throughput screening assays . Its stability under standard storage conditions (-20°C in sealed containers) makes it suitable for long-term experimental use .

Material Science

Pyrimidoquinoline derivatives are explored as organic semiconductors due to their conjugated π-systems. The hexyl chain may improve solubility in organic solvents, facilitating thin-film deposition.

SupplierPurityPackagingMinimum Order
Kono Chem Co., Ltd.99.9%Foil bag, drum0 (custom)
weifang yangxu group99%OPP package1 mg

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